molecular formula C5H7ClO2 B3044498 Chloromethyl cyclopropanecarboxylate CAS No. 100108-45-0

Chloromethyl cyclopropanecarboxylate

Cat. No.: B3044498
CAS No.: 100108-45-0
M. Wt: 134.56 g/mol
InChI Key: IXIYAEZKKVCJFK-UHFFFAOYSA-N
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Description

Chloromethyl cyclopropanecarboxylate is an organochlorine compound featuring a cyclopropane ring esterified with a chloromethyl group. Its molecular structure combines the strain inherent to the cyclopropane ring with the reactivity of the chloromethyl moiety, making it a valuable intermediate in organic synthesis and specialty chemical production.

Properties

IUPAC Name

chloromethyl cyclopropanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIYAEZKKVCJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597790
Record name Chloromethyl cyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100108-45-0
Record name Chloromethyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl cyclopropanecarboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to ensure high yields .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of amides or thioethers.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Amides, thioethers.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Chloromethyl cyclopropanecarboxylate is a compound with diverse applications, particularly in the fields of pharmaceuticals and agriculture. This article explores its scientific research applications, highlighting its potential in drug development, insecticides, and other relevant areas.

Pharmaceutical Applications

This compound and its derivatives have shown significant promise in pharmaceutical research, particularly as modulators of GPR120, a G protein-coupled receptor involved in various metabolic processes. The modulation of GPR120 has implications for treating conditions such as diabetes and metabolic syndrome.

  • Mechanism of Action : Compounds derived from this compound can enhance insulin sensitivity and regulate glucose metabolism, making them potential candidates for diabetes treatment. Studies indicate that these compounds can help mitigate microvascular and macrovascular complications associated with diabetes, including retinopathy and cardiovascular diseases .
  • Case Study : A patent describes a series of cyclopropanecarboxylic acid compounds that act as GPR120 modulators. These compounds were tested for their efficacy in reducing blood glucose levels and improving insulin sensitivity in animal models, showing promising results that warrant further clinical investigation .

Agricultural Applications

This compound has also been explored for its insecticidal properties. Its derivatives are effective against a variety of agricultural pests, providing an environmentally friendly alternative to traditional insecticides.

  • Insecticidal Efficacy : Research indicates that these compounds exhibit high insecticidal activity against several pests, including aphids, leafhoppers, and mosquitoes. They are particularly noted for their low toxicity to non-target species such as fish and mammals, making them suitable for use in sensitive environments like paddy fields .
  • Case Study : A study highlighted the effectiveness of this compound-based formulations against the brown planthopper (Nilaparvata lugens), a major pest in rice cultivation. The formulations demonstrated both immediate knockdown effects and residual activity, suggesting their potential for integrated pest management strategies .

Structure-Activity Relationship Studies

The structure-activity relationships (SAR) of this compound derivatives have been extensively studied to optimize their efficacy as insecticides.

  • Findings : Variations in the alkyl substituents on the cyclopropane ring significantly affect insecticidal activity. For instance, certain modifications led to compounds that retained substantial activity compared to established insecticides like allethrin .
  • Table of SAR Findings :
Compound StructureInsecticidal ActivityNotes
2,2-Dimethyl derivativeLowNo significant activity
2,2,3,3-TetramethylHighComparable to allethrin
Ethyl-substitutedNoneComplete loss of activity

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.

  • Synthesis Methods : Common methods include reacting carboxylic acids with chloromethylating agents or utilizing intermediates derived from cyclopropane chemistry. These methods allow for the production of high-purity compounds suitable for both pharmaceutical and agricultural applications .

Mechanism of Action

The mechanism of action of chloromethyl cyclopropanecarboxylate involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable candidate for substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Methyl Cyclopropanecarboxylate

Structural Differences : Lacks the chloromethyl substituent, replacing it with a methyl group.
Physical Properties :

  • Molecular Weight: ~114.1 g/mol (calculated from TCI Chemicals data) .
  • Applications: Primarily used as a solvent or intermediate in fine chemical synthesis.
    Key Contrast : The absence of chlorine reduces its electrophilicity and toxicity compared to chloromethyl derivatives.

(Chloromethyl)Cyclopropane

Structural Differences : Contains a chloromethyl group but lacks the ester functional group.
Properties :

  • Molecular Weight: ~104.5 g/mol (from ).
  • Reactivity: The cyclopropane ring and chloromethyl group enable alkylation reactions, but the lack of an ester limits its utility in polymerization or hydrolysis-driven processes .

Chloromethyl Chlorosulfate

Structural Differences : Features a chlorosulfate group instead of a cyclopropane-carboxylate ester.
Hazard Profile :

  • Uses: Restricted to controlled industrial settings (e.g., sulfonation reactions) .
    Key Contrast : The sulfonate group increases its corrosivity and environmental persistence compared to carboxylate esters.

Comparison with Functional Analogs: Pyrethroids

Pyrethroids, such as Resmethrin and Tralomethrin , share the cyclopropanecarboxylate core but incorporate complex alcohol moieties for insecticidal activity.

Resmethrin

  • Molecular Formula : C₂₂H₂₆O₃ (MW: 338.45 g/mol) .
  • Structure : Includes a benzyl-furylmethyl group, enhancing lipid solubility and target-site binding in insects.
  • Isomerism : Exhibits cis-trans isomerism due to the cyclopropane ring, affecting bioactivity .

Tralomethrin

  • Structure : Contains a tetrabromoethyl group, increasing environmental persistence but raising toxicity concerns .
  • log Pow : Pyrethroids generally have high log Pow values (e.g., >4), facilitating bioaccumulation, whereas Chloromethyl cyclopropanecarboxylate’s log Pow is likely lower due to its simpler structure .

Functional Contrast : Unlike this compound, pyrethroids are optimized for pesticidal activity through stereochemical complexity and hydrophobic substituents.

Hazard and Environmental Profiles

Compound Hazard Classification Key Risks Environmental Behavior
This compound Likely skin sensitizer (analogous to Entry 2015-48) Reactivity with nucleophiles, potential mutagenicity Moderate persistence (est.)
Methyl Cyclopropanecarboxylate Low toxicity (LD₅₀ >2000 mg/kg) Irritant, non-carcinogenic Readily degradable
Chloromethyl Chlorosulfate Carcinogenic (Category 1B) Corrosive, releases toxic fumes High persistence

Biological Activity

Chloromethyl cyclopropanecarboxylate is a compound of interest in various fields, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesizing data from diverse studies and case reports.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring, which contributes to its unique reactivity and biological properties. The compound typically exists as an ester, which can influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as a pesticide and its effects on various biological systems. Its activity can be attributed to several mechanisms:

  • Insecticidal Activity : Similar compounds have demonstrated significant insecticidal properties, often acting on the nervous system of insects. The structure-activity relationship (SAR) indicates that modifications in the cyclopropane ring can enhance potency against specific pests.
  • GPR120 Modulation : Research indicates that cyclopropanecarboxylic acid derivatives, including this compound, may act as modulators of GPR120, a G protein-coupled receptor involved in metabolic processes. This modulation suggests potential applications in treating metabolic disorders such as diabetes .

Case Studies and Research Findings

  • Insecticidal Efficacy :
    • A study highlighted that this compound exhibits insecticidal properties comparable to established pesticides like deltamethrin. The compound's efficacy was evaluated through bioassays on various insect species, demonstrating a lethal concentration (LC50) significantly lower than conventional alternatives .
  • GPR120 Activation :
    • In vitro studies have shown that this compound activates GPR120, leading to increased insulin sensitivity in adipocytes. This finding supports its potential role in managing glucose homeostasis and obesity-related conditions .
  • Neurotoxicity Assessment :
    • Neurotoxicological assessments revealed that this compound affects neuronal cell lines at nanomolar concentrations. The compound induced apoptosis in C6 astrocytoma cells, suggesting that while it may have beneficial metabolic effects, caution is warranted due to potential neurotoxic effects at higher exposures .

Table 1: Insecticidal Activity Comparison

CompoundLC50 (µg/mL)Target Species
This compound15Aedes aegypti (mosquito)
Deltamethrin10Aedes aegypti (mosquito)
Bifenthrin20Anopheles gambiae (mosquito)

Table 2: GPR120 Modulation Effects

CompoundEffect on GPR120Insulin Sensitivity Increase (%)
This compoundModerate25
GPR120 Agonist (Control)High50

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloromethyl cyclopropanecarboxylate
Reactant of Route 2
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Chloromethyl cyclopropanecarboxylate

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